2-(2-methoxyphenyl)-1-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]ethan-1-one
Description
The compound 2-(2-methoxyphenyl)-1-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]ethan-1-one is a bicyclic pyrrolidine derivative featuring a methoxyphenyl substituent and a pyridyl moiety. Its structure combines a rigid octahydropyrrolo[3,4-b]pyrrole core with aromatic groups, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-1-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-25-18-7-3-2-6-15(18)12-20(24)23-11-9-16-13-22(14-17(16)23)19-8-4-5-10-21-19/h2-8,10,16-17H,9,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWRDFAGTQGJME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCC3C2CN(C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A critical analysis of structurally analogous compounds reveals key differences in substituents, stereochemistry, and pharmacological profiles. Below is a comparison based on available evidence:
Table 1: Structural and Functional Comparison
Key Observations:
The pyridin-2-yl moiety is conserved across analogs, suggesting its role in π-π stacking or metal coordination in target binding .
Stereochemical Complexity: The octahydropyrrolo[3,4-b]pyrrole core introduces multiple stereocenters, which are absent in simpler bicyclic systems (e.g., chromenones in ). This could influence conformational stability and binding specificity.
Biological Activity: While the target compound lacks explicit activity data in the provided evidence, analogs like the chromenone-pyrazolopyrimidine derivative exhibit kinase inhibition (e.g., mass spec m/z 536.4 [M+1]⁺) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
